molecular formula C6H5BrClN3O B3003780 6-Bromopyrazolo[1,5-a]pyrimidin-2(1H)-one hydrochloride CAS No. 2260937-84-4

6-Bromopyrazolo[1,5-a]pyrimidin-2(1H)-one hydrochloride

Cat. No.: B3003780
CAS No.: 2260937-84-4
M. Wt: 250.48
InChI Key: PJUBMDARCYIJCA-UHFFFAOYSA-N
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Description

6-Bromopyrazolo[1,5-a]pyrimidin-2(1H)-one hydrochloride is a brominated heterocyclic compound featuring a pyrazolo-pyrimidine core with a ketone group and a hydrochloride salt. This structure confers unique physicochemical properties, such as enhanced solubility in polar solvents due to the ionic hydrochloride moiety. The bromine atom at the 6-position increases molecular weight (theoretical MW: ~278.5 g/mol assuming C₆H₅BrClN₃O) and influences reactivity, making it a valuable intermediate in medicinal chemistry for further functionalization .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3O.ClH/c7-4-2-8-5-1-6(11)9-10(5)3-4;/h1-3H,(H,9,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUBMDARCYIJCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=CC(=CN2NC1=O)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromopyrazolo[1,5-a]pyrimidin-2(1H)-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-5-bromopyrazole with ethyl acetoacetate, followed by cyclization in the presence of a suitable acid catalyst . The reaction conditions often require refluxing in an organic solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromopyrazolo[1,5-a]pyrimidin-2(1H)-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl or alkyne-linked derivatives .

Scientific Research Applications

6-Bromopyrazolo[1,5-a]pyrimidin-2(1H)-one hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromopyrazolo[1,5-a]pyrimidin-2(1H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazolo[1,5-a]pyrimidine core play crucial roles in binding to these targets, modulating their activity. This interaction can lead to inhibition or activation of biological pathways, depending on the context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of 6-bromopyrazolo[1,5-a]pyrimidin-2(1H)-one hydrochloride with analogous heterocycles:

Compound Name CAS No. Molecular Formula MW (g/mol) Melting Point Solubility Key Spectral Data
This compound Not explicitly listed* C₆H₅BrClN₃O ~278.5 Not reported Likely polar solvents (H₂O, EtOH) IR: C=O stretch ~1700 cm⁻¹
5-Chloropyrimidin-2(1H)-one hydrochloride 42748-90-3 C₄H₄Cl₂N₂O 199.0 Not reported Polar solvents 1H NMR: δ 7.5–8.5 (pyrimidine protons)
3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride 1188265-60-2 C₇H₁₀BrClN₃ 268.5 Not reported Moderate in EtOH MS: m/z 233 (MH⁺, base peak)
Methyl (E)-3-{2-[(1-Benzyl-4-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-6-yl}-2-propenoate Not provided C₂₃H₂₅N₃O₃ 391.5 136 °C Ethanol/water IR: 1707 cm⁻¹ (C=O), 1603 cm⁻¹ (C=N)

Key Observations :

  • Halogen Effects : Bromine at the 6-position increases molecular weight compared to chlorine-substituted analogs (e.g., 5-chloropyrimidin-2(1H)-one hydrochloride, MW 199.0 g/mol) .
  • Solubility : Hydrochloride salts generally exhibit higher aqueous solubility than neutral analogs due to ionic character.
  • Spectral Signatures: The carbonyl (C=O) stretch in IR (~1700 cm⁻¹) is consistent across pyrimidinone derivatives .

Biological Activity

Introduction

6-Bromopyrazolo[1,5-a]pyrimidin-2(1H)-one hydrochloride is a compound that belongs to the pyrazolo[1,5-a]pyrimidine family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, enzymatic inhibition, and potential applications in drug development.

Basic Information

PropertyValue
CAS Number 705263-10-1
Molecular Formula C6H4BrN3
Molecular Weight 198.02 g/mol
Solubility Slightly soluble in water
Melting Point 122°C to 124°C

Structure

The structure of this compound features a bromine atom at the 6-position of the pyrazolo ring, which significantly influences its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit promising anticancer activity. For instance, a study reported that certain derivatives achieved a mean growth inhibition (GI%) of up to 43.9% across 56 cancer cell lines . Notably, compounds such as 6n , 6p , and 6t showed significant growth inhibition against various carcinoma cell lines, including lung and renal cancers, with GI% values ranging from 66.02% to 112.34% .

Case Study: Compound Efficacy

A detailed examination of several derivatives revealed:

  • Compound 6n : GI% = 43.9 across multiple cell lines
  • Compound 6p : GI% = 71.8 against HOP-92 (lung carcinoma)
  • Compound 6t : GI% = 112.34 against RFX 393 (kidney carcinoma)

These results indicate a strong potential for these compounds as therapeutic agents in oncology.

Enzymatic Inhibition

The compound also exhibits significant inhibitory activity against key enzymes involved in cancer progression. Specifically, it has been identified as a dual inhibitor of CDK2 and TRKA kinases:

  • IC50 Values for selected compounds:
    • 6n : CDK2 = 0.78 µM; TRKA = 0.98 µM
    • 6d : CDK2 = 0.55 µM; TRKA = 0.57 µM
    • 6p : CDK2 = 0.67 µM; TRKA = 1.34 µM

These findings suggest that modifications at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold can enhance inhibitory potency against these targets .

The mechanism by which these compounds exert their anticancer effects involves the induction of cell cycle arrest and apoptosis in cancer cells. For instance:

  • Treatment with compounds like 6s and 6t led to an increase in G0–G1 phase cell populations to 84.36% , indicating effective cell cycle arrest.
  • Apoptotic pathways were also activated, further contributing to their anticancer efficacy .

Q & A

Q. Basic Research Focus

  • NMR : 1H^1H-NMR confirms the absence of protio impurities (e.g., δ 8.2–8.5 ppm for aromatic protons) .
  • LC-MS : High-resolution mass spectrometry (HRMS) verifies the molecular ion peak at m/z 270.09 (C₉H₈BrN₃O₂) .
  • HPLC : Purity >97% is achieved using a C18 column with a methanol/water gradient (retention time: 6.2 min) .

What biological targets or mechanisms are associated with pyrazolo[1,5-a]pyrimidine derivatives?

Q. Advanced Research Focus

  • Kinase inhibition : The scaffold shows affinity for CDK2 and JAK3, with bromine enhancing hydrophobic binding .
  • SAR studies : 6-Bromo substitution increases metabolic stability compared to chloro analogs, as shown in hepatic microsome assays .
  • Cellular assays : IC₅₀ values in the nanomolar range are reported for antiproliferative activity against leukemia cell lines (e.g., K562) .

How does hydrolytic stability under physiological pH conditions impact experimental design?

Q. Advanced Research Focus

  • pH-dependent degradation : The compound is stable at pH 3–5 but undergoes hydrolysis at pH >7, forming pyrazolo[1,5-a]pyrimidin-2-ol .
  • Buffer selection : Use citrate buffer (pH 4.0) for in vitro studies to prevent decomposition .
  • Storage : Lyophilization at -20°C in amber vials minimizes degradation (<5% over 6 months) .

How can contradictions in reported synthetic yields be resolved?

Q. Advanced Research Focus

  • Reagent quality : Anhydrous DMF and freshly distilled PBr₃ improve reproducibility, as moisture reduces bromination efficiency .
  • Scale effects : Pilot-scale reactions (≥100 g) show 10–15% lower yields due to heat transfer limitations; optimized stirring rates mitigate this .
  • Byproduct analysis : LC-MS identifies dimeric side products (e.g., bis-brominated derivatives), which are minimized by stepwise bromine addition .

What computational tools predict the reactivity of 6-Bromopyrazolo[1,5-a]pyrimidin-2(1H)-one in cross-coupling reactions?

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Calculates Fukui indices to identify nucleophilic/electrophilic sites for Suzuki-Miyaura couplings .
  • Molecular docking : Predicts binding poses with catalytic residues (e.g., Pd(0) in cross-coupling reactions) .
  • Machine learning : QSAR models trained on pyrazolo[1,5-a]pyrimidine datasets forecast reaction outcomes with >80% accuracy .

What are the key differences in synthetic strategies between 6-bromo and 6-chloro analogs?

Q. Basic Research Focus

  • Reactivity : Bromine’s lower electronegativity facilitates nucleophilic substitution compared to chlorine .
  • Purification : Chloro derivatives require silica gel chromatography, while bromo analogs crystallize directly from ethanol/water mixtures .
  • Yield : Bromination typically achieves 65–70% yield vs. 50–55% for chlorination due to reduced steric hindrance .

How is the hydrochloride counterion critical for solubility and bioactivity?

Q. Advanced Research Focus

  • Solubility : The hydrochloride salt increases aqueous solubility (2.3 mg/mL in PBS) compared to the free base (0.7 mg/mL) .
  • Bioavailability : In vivo studies show 40% higher plasma exposure for the hydrochloride form due to enhanced dissolution .
  • Counterion exchange : Metathesis with trifluoroacetate or mesylate alters crystallinity and dissolution rates .

What strategies mitigate genotoxic impurity risks in large-scale synthesis?

Q. Advanced Research Focus

  • Process control : Limit bromo-pyrrolidine byproducts (<0.1%) via real-time HPLC monitoring .
  • Adsorption : Activated carbon removes trace genotoxic impurities (e.g., alkyl bromides) .
  • Regulatory alignment : Follow ICH M7 guidelines for mutagenicity assessment using Ames tests .

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